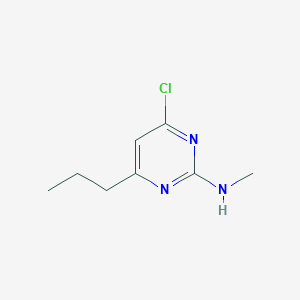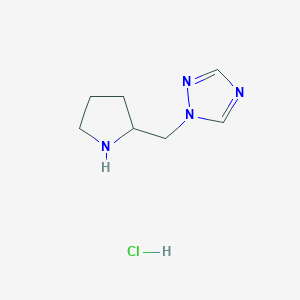
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride is a compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure allows for diverse biological activities and interactions with various molecular targets.
準備方法
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with a pyrrolidin-2-ylmethyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
科学的研究の応用
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis
作用機序
The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and triazole rings in its structure allow it to bind to these targets with high affinity, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects .
類似化合物との比較
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
- 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole hydrochloride
- 1-(pyrrolidin-2-ylmethyl)-1H-imidazole hydrochloride
- 1-(piperidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride
These compounds share similar structural features but differ in the heterocyclic rings attached to the pyrrolidine or piperidine moiety.
特性
分子式 |
C7H13ClN4 |
|---|---|
分子量 |
188.66 g/mol |
IUPAC名 |
1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-7(9-3-1)4-11-6-8-5-10-11;/h5-7,9H,1-4H2;1H |
InChIキー |
RQYYPWHDEULJRB-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CN2C=NC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


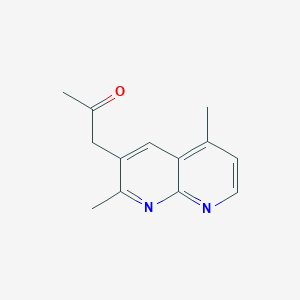
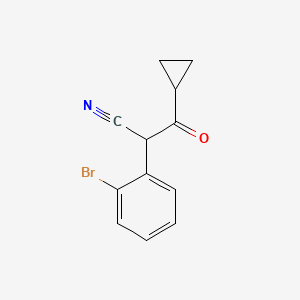
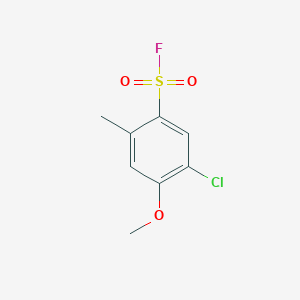
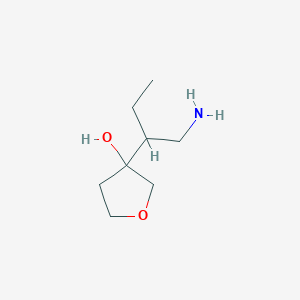
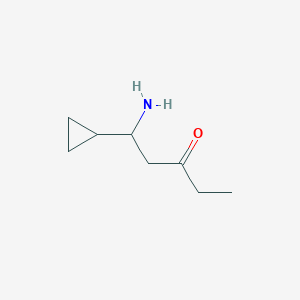
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)

![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
![4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13197149.png)
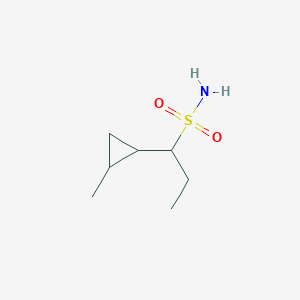
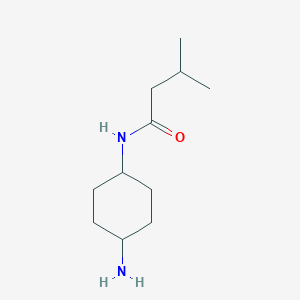
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
